molecular formula C8H15N3O B13769121 5-Hexyl-1,3,4-oxadiazol-2-amine CAS No. 69741-94-2

5-Hexyl-1,3,4-oxadiazol-2-amine

Cat. No.: B13769121
CAS No.: 69741-94-2
M. Wt: 169.22 g/mol
InChI Key: FYTIQWNHQMUUKS-UHFFFAOYSA-N
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Description

5-Hexyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a hexyl group attached to the ring.

Preparation Methods

The synthesis of 5-Hexyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach includes the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, which are then cyclized using p-toluenesulfonyl chloride and triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Hexyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as triethylamine or p-toluenesulfonyl chloride. Major products formed from these reactions include various substituted oxadiazoles and their derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hexyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, blocking the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is beneficial in the treatment of conditions like Alzheimer’s disease. The compound may also interact with other enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

5-Hexyl-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

69741-94-2

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-hexyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H15N3O/c1-2-3-4-5-6-7-10-11-8(9)12-7/h2-6H2,1H3,(H2,9,11)

InChI Key

FYTIQWNHQMUUKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NN=C(O1)N

Origin of Product

United States

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